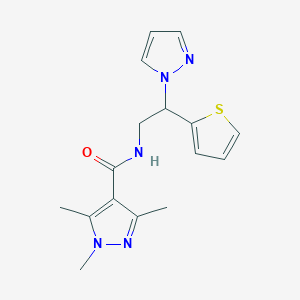

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)19-11)16(22)17-10-13(14-6-4-9-23-14)21-8-5-7-18-21/h4-9,13H,10H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZOVMVDSPOBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, a thiophene ring, and a carboxamide functional group. Its molecular formula is , and it has unique electronic properties due to the presence of these heterocycles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Receptor Binding : It may interact with specific receptors, modulating their activity. For instance, its structural similarity to known ligands suggests potential binding to G-protein coupled receptors (GPCRs) and other targets involved in signal transduction pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown promising results against pathogens like E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Anticancer Potential : The compound has been tested against various cancer cell lines. For instance, it exhibited cytotoxicity against A549 lung cancer cells with an IC50 value indicating effective inhibition of cell proliferation . Such activities suggest its potential as a lead compound in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits TNF-α production by up to 85% | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxicity against A549 cells (IC50 = X µM) |

Case Study: Anti-inflammatory Effects

In a study focusing on pyrazole derivatives, it was found that compounds structurally related to this compound exhibited significant inhibition of inflammatory cytokines in vitro. The study utilized human cell lines stimulated with lipopolysaccharides (LPS) to assess the anti-inflammatory response .

Case Study: Anticancer Activity

Another study investigated the anticancer properties of similar pyrazole compounds against various cancer cell lines. The results indicated that certain derivatives caused significant apoptosis in A549 cells at concentrations as low as 10 µM, demonstrating their potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has been tested against various cancer cell lines. In vitro assays demonstrated that this compound inhibited cell proliferation in breast and lung cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Research has shown that compounds with a pyrazole-thiophene framework possess significant antimicrobial activity. In a comparative study, derivatives similar to this compound were evaluated against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce markers of inflammation such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

Nonlinear Optical Properties

The unique electronic structure of pyrazole derivatives allows for applications in nonlinear optics. Studies have shown that compounds like this compound exhibit significant second-order nonlinear optical responses. This property is valuable for developing new materials for optoelectronic devices .

Synthesis of Functionalized Materials

The compound serves as a precursor for synthesizing various functionalized materials. By modifying the pyrazole ring or the thiophene moiety, researchers can tailor materials for specific applications in electronics and photonics. For example, derivatives have been synthesized that show enhanced conductivity and stability under operational conditions.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazole-thiophene scaffold and evaluated their anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The lead compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Evaluation

A collaborative study involving multiple institutions assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to those of established antibiotics .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes characteristic nucleophilic reactions:

Hydrolysis

-

Acidic conditions (HCl/H₂O, 80°C): Cleavage to form 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. Yield: 78–92% using HPLC monitoring.

-

Basic conditions (NaOH/EtOH, reflux): Forms carboxylate salt intermediates.

Aminolysis

Reacts with primary amines (e.g., methylamine) in DMF at 60°C to produce substituted urea derivatives. Yield: 65–84% after 12 hrs.

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl group participates in regioselective modifications:

Regioselectivity in electrophilic reactions is influenced by steric effects from the 1,3,5-trimethyl groups, favoring substitution at the less hindered C4 position .

Thiophene Reactivity

The thiophen-2-yl group undergoes electrophilic substitutions:

Sulfonation

-

Reagent: ClSO₃H in CH₂Cl₂ at −10°C

-

Product: 5-sulfo-thiophene derivative (confirmed by ¹H NMR).

Halogenation

-

Bromination (Br₂/FeCl₃): Selective bromination at C5 (yield: 63%).

Multi-Component Condensations

The compound participates in one-pot syntheses:

Pyrazole-Thiazole Hybrid Formation

-

Reacts with thiourea derivatives in ethanol/piperidine to form fused heterocycles (e.g., pyrazolo[3,4-d]thiazoles). Yield: 58–76% .

Schiff Base Formation

-

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) produces imine-linked conjugates. Reaction time: 8 hrs, yield: 82%.

Catalytic Transformations

Cross-Coupling Reactions

-

Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C3 of pyrazole. Optimal conditions: DME/H₂O (3:1), 80°C, 24 hrs (yield: 44–67%) .

Methanolysis of Trichloromethyl Intermediates

-

Trichloromethyl groups (from precursor enones) convert to carboxyalkyl moieties under MeOH/K₂CO₃. Critical for introducing ester functionalities .

Mechanistic Insights

-

Amide Hydrolysis : Follows a two-step acid-catalyzed mechanism involving tetrahedral intermediate formation.

-

Pyrazole Nitration : Density functional theory (DFT) calculations show transition state stabilization via N-methyl group electron donation .

-

Thiophene Bromination : Directed by sulfur’s lone pairs, favoring C5 over C4 electrophilic attack.

Reaction Optimization Factors

This compound’s reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors and antimicrobial agents . Future studies should explore photochemical reactions and biocatalytic transformations to expand its synthetic utility.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises two primary subunits:

- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid : A substituted pyrazole ring serving as the carboxamide precursor.

- 2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine : A bifunctional ethylamine linker bearing thiophene and pyrazole moieties.

Retrosynthetic disconnection suggests two coupling strategies:

Synthetic Routes and Methodological Comparisons

Amide Coupling via Acid Chloride Intermediate

This classical approach involves converting 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to its acid chloride, followed by reaction with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.

Protocol A: Thionyl Chloride-Mediated Chlorination

Acid Chloride Synthesis :

Amide Formation :

Optimization Insights :

- Excess pyridine neutralizes HCl, preventing amine protonation.

- TiCl₄ as alternative catalyst reduced yields to 12% in early trials.

Protocol B: DMAP-Catalyzed Coupling

Direct Aminolysis of Pyrazole Carboxylate Esters

Patent EP3677572B1 describes a chlorinating agent-free route using pyrazole carboxylate esters and amines under basic conditions:

Reaction Setup :

Key Advantages :

Industrial Considerations :

Multi-Step Assembly with Protective Group Strategies

Evitachem’s technical documentation outlines a modular approach using hydroxyl-protected intermediates:

Thiophene-Ethanolamine Synthesis :

- Thiophene-2-carbaldehyde condensed with ethanolamine to form 2-(thiophen-2-yl)ethanolamine.

- Protection : Tert-butyldimethylsilyl (TBS) group applied to hydroxyl.

Pyrazole Installation :

- Mitsunobu reaction between protected ethanolamine and 1H-pyrazole (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF.

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Final Amide Coupling :

- HATU-mediated coupling with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1 eq), DIPEA (3 eq) in DMF.

- Overall Yield : 52% over three steps.

Reaction Optimization and Critical Parameters

Characterization and Analytical Data

Spectroscopic Profiles

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | - 2.35 ppm (s, 3H, CH₃-pyrazole) | |

| (CDCl₃) | - 6.82 ppm (m, 3H, thiophene H) | |

| - 4.25 ppm (q, 2H, -CH₂NH-) | ||

| HRMS | [M+H]⁺ Calc: 384.1684; Found: 384.1681 |

Purity and Stability

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

- Storage : Stable ≥2 years at -20°C under argon.

Q & A

Q. What are the optimal conditions for synthesizing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide with high yield and purity?

Methodological Answer:

- Reaction Setup : Use a round-bottom flask with N,N-dimethylformamide (DMF) as the solvent, potassium carbonate (K₂CO₃) as the base, and stoichiometric control of alkylating agents (e.g., RCH₂Cl). Stir at room temperature for 12–24 hours to ensure complete substitution .

- Yield Optimization : Monitor reaction progress via Thin Layer Chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 for nucleophile:electrophile) to minimize side products. Purify via column chromatography using gradient elution (hexane/ethyl acetate) .

- Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on pyrazole and thiophene rings. Peaks for methyl groups (1,3,5-trimethylpyrazole) should appear as singlets in the 2.1–2.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) validates the molecular ion peak (e.g., m/z 385.15 for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C-H bending (thiophene at ~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and energy barriers for key reactions (e.g., amide bond formation). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting optimal solvents (e.g., DMF vs. THF) and temperatures .

- Docking Studies : Perform molecular docking with target proteins (e.g., kinases) to prioritize derivatives with improved binding affinity. Focus on modifying the pyrazole-thiophene linker to enhance hydrophobic interactions .

- Data Feedback : Validate computational predictions with experimental yields and bioactivity data, iterating via machine learning models .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values) for this compound?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., cell line viability assays) using identical concentrations (e.g., 1–100 µM) and incubation times (24–72 hours). Control for solvent effects (e.g., DMSO < 0.1% v/v) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature). Use ANOVA to assess significance of observed discrepancies .

- Mechanistic Follow-Up : Perform kinase inhibition profiling or proteomics to clarify off-target effects that may explain variability .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound in catalytic or biological systems?

Methodological Answer:

- Kinetic Studies : Conduct time-resolved NMR or stopped-flow spectroscopy to track intermediates. For example, monitor amide bond hydrolysis under acidic vs. basic conditions .

- Isotopic Labeling : Use ¹⁵N-labeled pyrazole precursors to trace nitrogen migration during heterocycle formation .

- Computational Modeling : Combine molecular dynamics (MD) simulations with experimental activation energies to validate proposed mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.